N-(4-methylbenzyl)-N-(pyridin-2-yl)furan-2-carboxamide
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a furan ring, a pyridine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the pyridine ring to the furan ring.
Attachment of the methylphenyl group: This can be done through nucleophilic substitution reactions, where the methylphenyl group is introduced using suitable reagents and conditions.
Industrial Production Methods
Industrial production of N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Tetrahydrofuran, dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-HYDROXYPHENYL)-4-METHYL-2-PHENYLTHIAZOLE-5-CARBOXAMIDE: This compound shares structural similarities with N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE and exhibits similar biological activities.
N-SUBSTITUTEDPHENYL-4-(1-METHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-CARBOXAMIDE:
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its furan ring, pyridine ring, and methylphenyl group contribute to its versatility and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-14-7-9-15(10-8-14)13-20(17-6-2-3-11-19-17)18(21)16-5-4-12-22-16/h2-12H,13H2,1H3 |
InChI Key |
YOUOSSZBAYWPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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